The synthesis of (3-Amino-5-chloropyridin-2-yl)methanol typically involves several key steps:
The molecular structure of (3-Amino-5-chloropyridin-2-yl)methanol can be described as follows:
The InChI representation for this compound is InChI=1S/C6H7ClN2O/c7-4-1-5(8)6(3-10)9-2-4/h1-2,10H,3,8H2, providing insight into its structural configuration .
(3-Amino-5-chloropyridin-2-yl)methanol participates in various chemical reactions due to its functional groups:
The mechanism of action for (3-Amino-5-chloropyridin-2-yl)methanol involves its interaction with specific molecular targets such as enzymes or receptors. The amino and hydroxymethyl groups facilitate hydrogen bonding and other interactions with biological molecules, potentially influencing their activity. Additionally, the chlorine atom can participate in halogen bonding, which may modulate the compound's effects on biological systems .
The physical and chemical properties of (3-Amino-5-chloropyridin-2-yl)methanol include:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly used to confirm its structure and assess purity .
(3-Amino-5-chloropyridin-2-yl)methanol has several scientific applications:
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5